molecular formula C6H3Cl3KO3S B1592533 Potassium 2,4,5-Trichlorobenzenesulfonate CAS No. 62625-17-6

Potassium 2,4,5-Trichlorobenzenesulfonate

Cat. No.: B1592533
CAS No.: 62625-17-6
M. Wt: 300.6 g/mol
InChI Key: CFAQAXTYLHAIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl3KO3S. It is also known as 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt. This compound is typically found in the form of a white to light yellow powder or crystalline solid. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,4,5-Trichlorobenzenesulfonate can be synthesized through the sulfonation of 2,4,5-trichlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,4,5-trichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and drying processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,4,5-Trichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .

Scientific Research Applications

Potassium 2,4,5-Trichlorobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2,4,5-Trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo nucleophilic substitution, oxidation, and reduction reactions, which can alter the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2,4,5-Trichlorobenzenesulfonate is unique due to its specific potassium counterion, which can influence its solubility, reactivity, and interactions in various chemical and biological systems. The presence of the potassium ion can also affect the compound’s stability and handling properties compared to its sodium or acid counterparts .

Properties

CAS No.

62625-17-6

Molecular Formula

C6H3Cl3KO3S

Molecular Weight

300.6 g/mol

IUPAC Name

potassium;2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);

InChI Key

CFAQAXTYLHAIFG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[K]

62625-17-6

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,4,5-Trichlorobenzenesulfonate
Reactant of Route 2
Potassium 2,4,5-Trichlorobenzenesulfonate
Reactant of Route 3
Potassium 2,4,5-Trichlorobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Potassium 2,4,5-Trichlorobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Potassium 2,4,5-Trichlorobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Potassium 2,4,5-Trichlorobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.